3-Bromo-9-(1-naftil)-9H-carbazol

Descripción general

Descripción

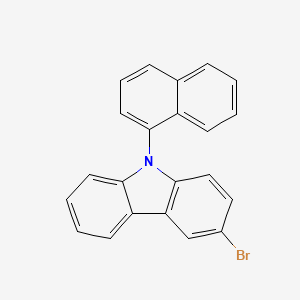

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C22H14BrN and its molecular weight is 372.3 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrónica Orgánica

3-Bromo-9-(1-naftil)-9H-carbazol: se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) azules fluorescentes. Sus derivados se han sintetizado para servir como materiales emisivos fluorescentes azules, contribuyendo al avance de la tecnología OLED con aplicaciones en pantallas e iluminación .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se ha explorado por su potencial en el diseño de fármacos. Se ha utilizado en estudios relacionados con la proteína de pico del SARS-CoV-2, lo que indica su relevancia en las investigaciones de objetivos terapéuticos para el tratamiento de COVID-19 .

Ciencia de Materiales

Los derivados del compuesto son importantes en la ciencia de materiales, particularmente en la síntesis de nuevos derivados de antraceno. Estos derivados son importantes para crear materiales con propiedades ópticas y electrónicas específicas, que pueden aplicarse en diversas tecnologías, incluidos sensores y células fotovoltaicas .

Síntesis Química

9-(1-Naftil)-3-bromocarbazol: desempeña un papel como intermedio en la síntesis de moléculas orgánicas complejas. Su átomo de bromo puede actuar como un sitio reactivo para futuras transformaciones químicas, lo que lo convierte en un bloque de construcción valioso en la síntesis orgánica .

Células Fotovoltaicas

Este compuesto también es relevante en el contexto de las células fotovoltaicas, donde sus derivados se pueden utilizar para mejorar la eficiencia de la absorción de luz y la conversión de energía. La investigación sobre estos materiales es crucial para el desarrollo de células solares más eficientes .

Química Analítica

En química analítica, los derivados de This compound se utilizan como reactivos y estándares para diversas técnicas analíticas. Estos compuestos ayudan en la detección y cuantificación precisas de otras sustancias .

Actividad Biológica

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a derivative of carbazole, has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and applications in organic electronics.

Structural Characteristics

The compound features a fused tricyclic structure consisting of a carbazole core substituted with a bromine atom at the third carbon and a naphthalene group at the ninth position. This specific substitution pattern enhances its optoelectronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Synthesis Methods

The synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole can be achieved through several methods:

- Bromination Reaction : Utilizing N-bromosuccinimide (NBS) as a brominating agent in tetrahydrofuran at room temperature over an extended period yields significant amounts of the desired product.

- Multi-Step Synthesis : A common approach involves dissolving 9-(1-naphthyl)-9H-carbazole in a solvent mixture and stirring under controlled conditions to achieve high yields .

Applications in Organic Electronics

Due to its favorable optoelectronic properties, 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is being explored for various applications:

| Application | Description |

|---|---|

| Organic Light Emitting Diodes (OLEDs) | The compound serves as a precursor for blue fluorescent dopants crucial for high-performance displays and lighting systems. Devices incorporating these materials exhibit efficient blue emission characteristics. |

| Organic Solar Cells | Its unique electronic properties make it suitable for use in organic solar cells, enhancing charge carrier movement within the device. |

| Field Effect Transistors (OFETs) | Research is ongoing into how the molecular structure affects electrical properties for potential OFET applications. |

Case Studies and Research Findings

Although direct studies on 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole are sparse, the following findings from related carbazole derivatives provide insight into its potential:

- Antitumor Activity : The compound's structural similarities with known anticancer agents suggest it may exhibit similar bioactivity. Research on other carbazole derivatives has shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Electroluminescence Characteristics : Devices utilizing derivatives of this compound have reported peak emissions at specific wavelengths (e.g., 472 nm), indicating potential for use in OLED technology.

Propiedades

IUPAC Name |

3-bromo-9-naphthalen-1-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWVKYHIDBPQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732395 | |

| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934545-83-2 | |

| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.